3'-(2-furylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
3’-(2-furylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex heterocyclic compound that features a spiro linkage between an indole and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-furylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and spiro formation . The reaction conditions often involve the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave irradiation can also be employed to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-(2-furylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
3’-(2-furylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3’-(2-furylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as topoisomerase II . This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar quinazoline structure and are also studied for their biological activities.
3-(2-Furylmethyl)-1H-pyrrole: This compound has a similar furylmethyl group but differs in its core structure.
Uniqueness
The uniqueness of 3’-(2-furylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H15N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3'-(furan-2-ylmethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C20H15N3O3/c24-18-14-7-1-3-9-16(14)22-20(23(18)12-13-6-5-11-26-13)15-8-2-4-10-17(15)21-19(20)25/h1-11,22H,12H2,(H,21,25) |
InChI Key |
LVVBMRMARYGMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3(N2)C4=CC=CC=C4NC3=O)CC5=CC=CO5 |
Origin of Product |
United States |
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